Perfluorocyclohexane

説明

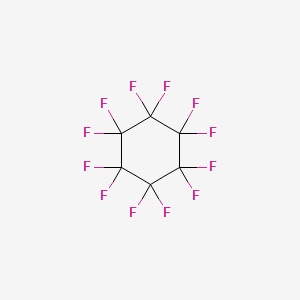

Perfluorocyclohexane is a useful research compound. Its molecular formula is C6F12 and its molecular weight is 300.04 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68382. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Perfluorocyclohexane, also known as Dodecafluorocyclohexane, is a chemical that belongs to the class of fluorocarbons Fluorocarbons and their derivatives are known to be useful as fluoropolymers, refrigerants, solvents, and anesthetics .

Mode of Action

It is chemically inert and thermally stable

Pharmacokinetics

Its high vapor pressure indicates that it may readily sublime at room temperature, which could influence its distribution and excretion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Its high vapor pressure suggests that it may readily sublime at room temperature, which could be influenced by environmental conditions such as temperature and pressure . Furthermore, as a fluorocarbon, it may be influenced by regulations and guidelines related to the use and disposal of such compounds .

生化学分析

Biochemical Properties

Perfluorocyclohexane plays a significant role in biochemical reactions due to its unique properties. It is chemically inert, which means it does not readily react with other substances. This inertness allows it to interact with various biomolecules without undergoing chemical changes. This compound interacts with enzymes, proteins, and other biomolecules primarily through physical interactions rather than chemical reactions. For example, it can dissolve gases, including oxygen, to a higher concentration than ordinary organic solvents . This property makes it useful in applications such as liquid ventilation, where it can enhance oxygen delivery to tissues.

Cellular Effects

This compound has been shown to influence various cellular processes. Its ability to dissolve gases and its inert nature allow it to be used in medical applications such as liquid ventilation. In this context, this compound can enhance oxygen delivery to cells, thereby improving cellular respiration and metabolism . Additionally, its interaction with cell membranes can affect cell signaling pathways and gene expression. Studies have shown that this compound can partition into the lipid bilayers of cellular membranes, potentially modulating inflammatory responses and other cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cellular membranes and other biomolecules. Due to its lipid solubility, this compound can partition into the lipid bilayers of cell membranes. This partitioning can influence membrane fluidity and permeability, thereby affecting the function of membrane-bound proteins and receptors . Additionally, this compound’s ability to dissolve gases can enhance oxygen delivery to tissues, which can impact cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and inertness make it a reliable compound for long-term studies. Its high vapor pressure means that it can readily sublime at room temperature, which may affect its concentration in experimental setups . Long-term studies have shown that this compound can maintain its effects on cellular function over extended periods, although its concentration needs to be carefully controlled to ensure consistent results .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it can enhance oxygen delivery and improve cellular respiration without causing significant adverse effects . At high doses, this compound can cause toxicity and adverse effects, such as irritation and inflammation . Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxic effects .

Metabolic Pathways

This compound is involved in metabolic pathways primarily through its interaction with cellular membranes and its ability to dissolve gases. It does not undergo significant metabolic changes itself due to its chemical inertness . Its presence can influence metabolic flux and metabolite levels by enhancing oxygen delivery and modulating membrane-bound enzyme activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. Its lipid solubility allows it to readily partition into cell membranes and accumulate in lipid-rich tissues . This distribution pattern can affect its localization and accumulation within different cellular compartments, influencing its overall activity and function .

Subcellular Localization

This compound predominantly localizes to the lipid bilayers of cellular membranes due to its lipid solubility. This localization can affect its activity and function by modulating membrane fluidity and permeability . Additionally, this compound may interact with specific membrane-bound proteins and receptors, influencing their activity and downstream signaling pathways .

生物活性

Perfluorocyclohexane (PFCH), with the molecular formula CF, is a perfluorinated compound that has garnered attention due to its unique biochemical properties and potential applications in various fields, including medicine and environmental science. This article explores its biological activity, including its interactions with biomolecules, cellular effects, and implications for human health.

This compound is characterized by its chemical inertness, which allows it to interact with biological systems without undergoing significant chemical changes. This property makes it an ideal candidate for applications such as liquid ventilation, where it can enhance oxygen delivery to cells by dissolving gases at higher concentrations than traditional organic solvents. Its molecular weight is approximately 300.04 g/mol, and it typically has a purity of around 95%.

1. Interaction with Biomolecules

PFCH's inert nature facilitates interactions primarily through physical means rather than chemical reactions. This characteristic enables it to engage with various biomolecules, such as enzymes and proteins, without altering their structure or function. For instance, studies have shown that PFCH can enhance the solubility of oxygen, thereby improving cellular respiration and metabolism in medical applications.

2. Cellular Effects

The influence of PFCH on cellular processes is notable:

- Liquid Ventilation : PFCH has been explored for use in liquid ventilation systems due to its ability to dissolve oxygen efficiently. This application could be beneficial in treating respiratory distress by improving gas exchange in the lungs.

- Toxicity Concerns : While PFCH itself is considered to have low toxicity, concerns arise from potential thermal decomposition products, such as perfluoroisobutene (PFiB), which can be highly toxic under certain conditions . Studies indicate that exposure to elevated temperatures may lead to the production of harmful by-products, emphasizing the need for careful handling .

1. Radiolysis Studies

Research involving the radiolysis of cyclohexane using PFCH as an electron scavenger has demonstrated its utility in high-dose radiation environments. These studies indicate that PFCH can effectively mitigate radiation damage by scavenging free radicals generated during radiolysis . This property could have implications for radiation therapy in medical settings.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CF |

| Molecular Weight | 300.04 g/mol |

| Purity | ~95% |

| Toxicity | Low (concerns with PFiB) |

| Applications | Liquid ventilation, radiation therapy |

科学的研究の応用

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Studies

Perfluorocyclohexane has been utilized in NMR spectroscopy to study molecular dynamics and conformational changes. A notable study observed the interference between radiofrequency irradiation used for homonuclear decoupling of fluorine-19 and conformational exchange in the carbon-13 spectrum of this compound. This research provided insights into the kinetics of molecular exchanges on the kilohertz timescale, which is critical for understanding reaction mechanisms and molecular interactions in complex systems .

Thermal Stability Investigations

Research has also focused on the thermal stability of this compound under various conditions. Studies demonstrated that this compound remains stable at high temperatures (up to 450°C) without significant degradation, making it suitable for applications in high-temperature environments, such as aerospace technologies . The compound's resilience to thermal stress is beneficial for its use in specialized chemical processes where stability is paramount.

Industrial Applications

Chemical Synthesis and Precursors

this compound serves as a precursor for synthesizing various fluorinated compounds, including perfluorinated sulfonic acids. These derivatives are employed in manufacturing processes, such as producing aqueous film-forming foams (AFFF) used by military and firefighting services . The chemical's properties enable it to act as an effective surfactant and wetting agent in numerous industrial applications.

Electronics Manufacturing

In the electronics industry, this compound is utilized in etching solutions for integrated circuit fabrication. Its chemical stability and ability to dissolve various materials make it valuable for precise manufacturing processes where contamination must be minimized .

Environmental Considerations

Bioaccumulation and Toxicity Studies

Recent studies have investigated the environmental impact of this compound and related compounds, particularly their bioaccumulation potential and toxicity. Research indicates that perfluorinated compounds can exhibit proteinophilic behavior, leading to accumulation in biological systems . Understanding these interactions is crucial for assessing the long-term ecological effects of this compound and its derivatives.

Case Studies

特性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12/c7-1(8)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIMETXDACNTIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075232 | |

| Record name | Perfluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Apollo Scientific MSDS] | |

| Record name | Dodecafluorocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13980 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

171.0 [mmHg] | |

| Record name | Dodecafluorocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13980 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

355-68-0 | |

| Record name | Perfluorocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PERFLUOROCYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perfluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecafluorocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。